D-Homostestosterone propionate
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Overview
Description
D-Homostestosterone propionate is a synthetic anabolic-androgenic steroid derived from testosterone. It is a modified form of testosterone with a propionate ester attached to the 17-beta hydroxyl group. This modification enhances its anabolic properties while reducing its androgenic effects, making it a valuable compound in various medical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Homostestosterone propionate involves several steps:
Starting Material: The synthesis begins with testosterone, which undergoes a series of chemical reactions to introduce the necessary modifications.
Esterification: The key step involves the esterification of testosterone with propionic acid. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of testosterone are esterified with propionic acid using industrial reactors.
Purification: The crude product is purified using large-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: D-Homostestosterone propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it back to testosterone or other derivatives.
Substitution: It can undergo substitution reactions, where the propionate ester is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation Products: Ketones and alcohols.
Reduction Products: Testosterone and its derivatives.
Substitution Products: Various esters and functionalized steroids.
Scientific Research Applications
D-Homostestosterone propionate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Researchers use it to study the effects of anabolic-androgenic steroids on cellular processes and gene expression.
Medicine: It is investigated for its potential therapeutic applications in conditions such as muscle wasting and hypogonadism.
Industry: It is used in the development of performance-enhancing drugs and hormone replacement therapies.
Mechanism of Action
D-Homostestosterone propionate exerts its effects through the following mechanisms:
Androgen Receptor Activation: It binds to androgen receptors in target tissues, leading to the activation of androgen-responsive genes.
Protein Synthesis: It enhances protein synthesis in muscle tissues, promoting muscle growth and strength.
Metabolic Pathways: It influences various metabolic pathways, including lipid metabolism and glucose homeostasis.
Comparison with Similar Compounds
Testosterone Propionate: A similar compound with a shorter half-life and faster onset of action.
Drostanolone Propionate: Another anabolic-androgenic steroid with similar properties but different clinical applications.
Testosterone Enanthate: A longer-acting ester of testosterone with different pharmacokinetics.
Uniqueness: D-Homostestosterone propionate is unique due to its specific modifications that enhance its anabolic properties while minimizing androgenic effects. This makes it particularly useful in research and therapeutic applications where a balance between anabolic and androgenic effects is desired.
Properties
Molecular Formula |
C23H34O3 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydro-1H-chrysen-1-yl) propanoate |
InChI |
InChI=1S/C23H34O3/c1-4-21(25)26-20-7-5-6-18-17-9-8-15-14-16(24)10-12-22(15,2)19(17)11-13-23(18,20)3/h14,17-20H,4-13H2,1-3H3 |
InChI Key |
VBXGBFDLNSIXQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
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